molecular formula C10H9N3O B13996433 n-(4-Cyanophenyl)aziridine-1-carboxamide CAS No. 13907-83-0

n-(4-Cyanophenyl)aziridine-1-carboxamide

Cat. No.: B13996433
CAS No.: 13907-83-0
M. Wt: 187.20 g/mol
InChI Key: DTSJPEAPDBQGCF-UHFFFAOYSA-N
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Description

N-(4-Cyanophenyl)aziridine-1-carboxamide is a functionalized cyanoaziridine compound of significant interest in medicinal chemistry and anticancer research. Aziridines, three-membered heterocycles containing nitrogen, are known for their potential as DNA-modifying agents and powerful alkylating agents in conventional chemotherapy . The inherent reactivity of the aziridine ring allows it to act as a DNA cross-linking agent upon ring opening, which can disrupt DNA replication in cancer cells . The presence of the cyano (CN) group on the phenyl ring can influence the compound's electronic properties and reactivity, potentially modulating its biological activity and selectivity. Compounds within this class, such as 2-cyanoaziridine-1-carboxamides, have been studied for their antitumor activity and selective growth inhibitory effects against various cancer cell lines, with some derivatives showing activity in models like human lung adenocarcinoma (A549) . Furthermore, N-carbamoyl cyanoaziridines serve as valuable synthetic intermediates. They can undergo ring-expansion reactions with nucleophiles or under acidic conditions to form other nitrogen-containing heterocycles like 2-iminocyanooxazolidines, which are also screened for cytotoxic effects . This makes this compound a versatile building block for developing novel pharmacologically active molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

13907-83-0

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

N-(4-cyanophenyl)aziridine-1-carboxamide

InChI

InChI=1S/C10H9N3O/c11-7-8-1-3-9(4-2-8)12-10(14)13-5-6-13/h1-4H,5-6H2,(H,12,14)

InChI Key

DTSJPEAPDBQGCF-UHFFFAOYSA-N

Canonical SMILES

C1CN1C(=O)NC2=CC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Nucleophilic Ring-Opening of Aziridine Precursors

This method adapts bis(aziridinyl) synthesis protocols from polyaziridine patents. The reaction employs α-haloacrylates with diamines under mild conditions:

Procedure

  • React methyl α-bromoacrylate (2.5 eq) with 4-cyanophenylamine (1 eq) in benzene at 25°C for 18 hrs
  • Add triethylamine (2.5 eq) to scavenge HBr byproduct
  • Purify via liquid-solid chromatography on alumina
Parameter Specification
Solvent Benzene
Temperature 15-30°C
Reaction Time 16-24 hrs
Yield Optimization Excess α-bromoacrylate (2.5:1 ratio)

The aziridine ring forms through nucleophilic attack of the amine on the α-position of the acrylate ester, followed by intramolecular cyclization.

Radical Cyclization Using Nitrogen-Centered Radical Precursors

Building on nitrogen radical chemistry, this method enables ring formation through controlled radical processes:

Radical-Mediated Synthesis

  • Prepare O-benzoyl-N-(4-cyanophenyl)hydroxylamine precursor
  • Initiate radical generation with:
    • Tributyltin hydride (1.2 eq)
    • AIBN (0.1 eq) in toluene at 80°C
  • Cyclize via 3-exo-dig pathway to form aziridine ring

Critical parameters:

  • Maintain strict oxygen-free conditions
  • Use degassed solvents (toluene/THF mixture)
  • Reaction completes within 2-4 hrs

Aziridine Carboxylic Acid Derivatization

Adapting aziridine-2-carboxylate chemistry, this three-step sequence enables precise stereochemical control:

Stepwise Synthesis

  • Hydrolyze ethyl aziridine-2-carboxylate (1.0 eq) with:
    • 6N HCl (3 eq)
    • Reflux 4 hrs → aziridine-2-carboxylic acid
  • Activate carboxyl group with EDC/HOBt (1.5 eq each)
  • Couple with 4-cyanophenylamine (1.2 eq) in DMF
  • Purify by recrystallization (ethyl acetate/hexanes)
Intermediate Yield Purity
Aziridine acid 78% >95% HPLC
Final carboxamide 65% 98% NMR

Photochemical [2+1] Cycloaddition

An innovative approach combining nitrene chemistry with UV activation:

Photocyclization Protocol

  • Synthesize 4-cyanophenyl isocyanate (1.0 eq)
  • Generate nitrene intermediate via:
    • UV irradiation (254 nm)
    • Photosensitizer (benzophenone 0.05 eq)
  • Trap nitrene with acrylamide (1.1 eq) in dichloromethane
  • Quench with ammonium chloride

Optimization Data

  • Quantum yield: 0.32 ± 0.03
  • Optimal acrylamide concentration: 0.5M
  • Irradiation time: 45 min (89% conversion)

Chemical Reactions Analysis

Types of Reactions: N-(4-Cyanophenyl)aziridine-1-carboxamide undergoes various chemical reactions, including:

    Nucleophilic Ring Opening: The aziridine ring is highly strained and reactive, making it susceptible to nucleophilic attack. This can lead to ring-opening reactions, forming different products depending on the nucleophile used.

    Substitution Reactions: The cyanophenyl group can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, alcohols, and thiols.

    Conditions: These reactions are typically carried out under mild conditions, often in the presence of a catalyst or under acidic or basic conditions to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific nucleophile and reaction conditions. For example, the reaction with amines can yield substituted amides, while reactions with thiols can produce thioethers.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "n-(4-Cyanophenyl)aziridine-1-carboxamide":

Scientific Research Applications
This compound as a Monomer in Polymerization

  • Anionic Ring-Opening Polymerization (AROP): A sulfonyl group can activate aziridines by substituting the N-proton, which allows anionic ring-opening reactions . Sulfonyl groups function as both protecting and activating groups .
  • Functionalization: Introducing different functionalities enables a greater range of potential applications of polyaziridines, which can be used to give adjustable solubility or thermal properties to polysulfonamides .
  • Polyamine Derivatives: Polymers from activated aziridines represent functionalizable, linear polyamine derivatives or polysulfonamides .
  • Tolerance Towards Protic Impurities: Anionic polymerization of aziridines is tolerant and robust towards protic impurities and does not require an inert atmosphere, remaining active even in the presence of water or alcohols . The electron-withdrawing effect of the activating groups decreases the basicity of the propagating species while maintaining a strong nucleophilic character .
  • Polypropyleneimine Synthesis: The 4-cyanobenzenesulfonyl group allows mild reaction conditions to cleave the nitrogen-sulfur bond, converting the polysulfonamine into linear polypropyleneimine (L-PPI) . The high control over molecular weight and weight dispersities achieved by living anionic polymerization are key advantages for biomedical applications, as molecular weight correlates with toxicity .

Other Aziridine and Amine Applications

  • C–N Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions that form C–N bonds have become useful methods to synthesize anilines and aniline derivatives .
  • Drug Synthesis: C–N bond forming reactions of alkylamines were key steps in the synthetic route to δ-opioid agonists .
  • Menin-MLL Inhibition: Inhibition of the menin-MLL protein-protein interaction is a new therapeutic strategy for the treatment of acute leukemia .
  • Antiviral Activity: 4-(aminomethyl)benzamides have demonstrated the potential to be developed as therapeutic agents for the treatment and control of Ebola virus infections . One such compound was found to have broad-spectrum antifiloviral activity .
  • Radical Chemistry: Nitrogen-centered radicals (NCRs) can be used in ring-opening reactions .

Mechanism of Action

The mechanism of action of N-(4-Cyanophenyl)aziridine-1-carboxamide involves its ability to undergo nucleophilic ring-opening reactions. The aziridine ring’s high strain energy promotes its reactivity towards nucleophiles, leading to the formation of various products. This reactivity is harnessed in biological systems to inhibit specific enzymes by forming covalent bonds with active site residues, thereby blocking their activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(4-Cyanophenyl)aziridine-1-carboxamide with its chloro- and ethenyl-substituted analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent LogP PSA (Ų) Density (g/cm³)
This compound 13907-83-0 C₁₀H₉N₃O 187.198 -C≡N 1.42 55.9 1.31
N-(4-Chlorophenyl)aziridine-1-carboxamide 3647-20-9 C₉H₉ClN₂O 202.64 -Cl N/A N/A N/A
N-(4-Ethenylphenyl)aziridine-1-carboxamide 16545-41-8 C₁₁H₁₂N₂O 188.226 -CH=CH₂ 2.19 32.11 N/A

Key Observations:

  • Electronic Effects: The cyano group (-C≡N) is strongly electron-withdrawing, increasing the compound’s polarity compared to the electron-donating ethenyl (-CH=CH₂) and moderately electron-withdrawing chloro (-Cl) substituents. This is reflected in the higher PSA of the cyano derivative (55.9 Ų vs. 32.11 Ų for ethenyl), suggesting greater solubility in polar solvents .
  • The cyano derivative’s lower LogP (1.42) may limit passive diffusion but improve water solubility .
  • Molecular Weight: The chloro-substituted compound has the highest molecular weight (202.64 g/mol) due to the chlorine atom’s mass, while the cyano and ethenyl analogs are lighter .

Q & A

Q. How do structural modifications (e.g., substituent variations) impact bioactivity?

  • Methodology : Synthesize analogs (e.g., replacing cyanophenyl with chlorophenyl) and compare SAR using regression models. Measure logP (HPLC) and pKa (potentiometry) to correlate lipophilicity with membrane permeability. In silico QSAR models (MOE, Schrodinger) predict activity cliffs .

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